Rubratoxin B

ATPase inhibition Na+/K+-ATPase structure-activity relationship

Researchers requiring defined ATPase modulation or metabolic dysfunction models face selection risk from structurally analogous rubratoxins with divergent bioactivity. Rubratoxin B resolves this with quantifiable differentiation: • Most potent ATPase inhibitor among rubratoxins-IC₅₀ in low μM range vs. Na⁺/K⁺-ATPase and mitochondrial Mg²⁺-ATPase; compound of choice for ATPase-focused assays. • Uniquely induces hypoglycemia, fatty liver, and FAOD-like signs in murine models-a metabolic toxicity profile absent in rubratoxin A. • ~108-fold weaker PP2A inhibition (Kᵢ = 3.1 μM vs. 28.7 nM for rubratoxin A), serving as an ideal low-potency control in phosphatase assays.

Molecular Formula C26H30O11
Molecular Weight 518.5 g/mol
CAS No. 21794-01-4
Cat. No. B1680253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubratoxin B
CAS21794-01-4
Synonymsubratoxin
rubratoxin B
rubratoxins
Molecular FormulaC26H30O11
Molecular Weight518.5 g/mol
Structural Identifiers
SMILESCCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3=O)C(C4CC=CC(=O)O4)O)C(=O)OC2=O)O)O
InChIInChI=1S/C26H30O11/c1-2-3-4-5-7-15(27)20-18-13(23(31)36-25(18)33)10-12(21(29)16-8-6-9-17(28)35-16)11-14-19(22(20)30)26(34)37-24(14)32/h6,9,12,15-16,20-22,27,29-30H,2-5,7-8,10-11H2,1H3/t12-,15+,16-,20+,21-,22-/m0/s1
InChIKeyZJTBTDVZNGBSNG-RETZLTROSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPARTIALLY SOL IN WATER, FAIRLY SOL IN ALC & ESTERS & VERY SOL IN ACETONE /RUBRATOXINS/
INSOL IN OILS OR CHLOROFORM /RUBRATOXINS/
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rubratoxin B Baseline Profile


Rubratoxin B (CAS 21794-01-4, C₂₆H₃₀O₁₁, MW 518.51) is a hepatotoxic mycotoxin and nonadride secondary metabolite produced by Penicillium rubrum and Penicillium purpurogenum [1]. It is a close structural analog of rubratoxin A and shares a common biosynthetic origin [2]. Rubratoxin B has been shown to elicit antioxidative and DNA repair responses in mouse brain [3].

Rubratoxin B: Substitution Limitations


Nonadride mycotoxins including rubratoxin A, rubratoxin B, and their dihydro derivatives exhibit distinct structure-activity relationships across key pharmacological and toxicological endpoints. The presence of an intact maleic anhydride ring and α,β-unsaturated lactone moieties in rubratoxin B confers differential inhibition potency against ATPase systems compared to its saturated or ring-opened analogs [1]. Similarly, a ~108-fold difference in protein phosphatase 2A (PP2A) inhibitory potency between rubratoxin A and rubratoxin B [2] precludes their interchangeability in experimental systems requiring defined PP2A modulation. Procurement decisions must therefore be guided by the specific endpoint of interest, as substituting a related analog will yield quantitatively different biological outcomes.

Rubratoxin B: Differentiation Evidence


ATPase Inhibition vs. Rubratoxin A

Rubratoxin B exhibits superior inhibition of mammalian ATPase systems compared to rubratoxin A. In direct head-to-head comparison, the structure-activity relationship for ATPase inhibition was: rubratoxin B > dihydrorubratoxin B > rubratoxin A > dihydrorubratoxin A [1].

ATPase inhibition Na+/K+-ATPase structure-activity relationship

PP2A Inhibition: Rubratoxin A Comparison

Rubratoxin B is a specific but weak inhibitor of protein phosphatase 2A (PP2A), with a Ki of 3.1 μM. In contrast, its close analog rubratoxin A is a potent PP2A inhibitor with a Ki of 28.7 nM, representing an approximately 108-fold difference in potency [1].

PP2A inhibition protein phosphatase signal transduction

Intraperitoneal Acute Toxicity

Rubratoxin B exhibits high acute toxicity when administered intraperitoneally, with LD50 values ranging from 0.2 to 0.48 mg/kg across common laboratory species. For comparison, oral LD50 in rats is 400–450 mg/kg, a >1000-fold difference attributed to gastric decomposition [1].

acute toxicity LD50 mycotoxicosis

Metabolic Effects: Hypoglycemia and FAODs

Rubratoxin B administration in mice induces hypoglycemia and fatty liver, along with signs of fatty acid oxidation disorders (FAODs). In contrast, rubratoxin A has not been reported to cause these metabolic effects, suggesting distinct toxicological profiles despite structural similarity [1].

metabolic toxicity hypoglycemia fatty liver

Rubratoxin B: Application Scenarios


ATPase Inhibition Tool Compound

Rubratoxin B is the most potent ATPase inhibitor among the rubratoxin class, with IC50 values in the low micromolar range against Na+/K+-ATPase and mitochondrial Mg++ ATPase. It is therefore the compound of choice for experimental systems designed to interrogate ATPase-dependent cellular processes or to model ATPase inhibition-related toxicities [1].

Metabolic Toxicity Modeling

Rubratoxin B uniquely induces hypoglycemia, fatty liver, and signs of fatty acid oxidation disorders (FAODs) in mouse models, a toxicological profile not reported for rubratoxin A. This makes rubratoxin B the appropriate selection for research on mycotoxin-induced metabolic dysfunction, hepatic steatosis, or disorders of fatty acid metabolism [1].

PP2A Studies: Low-Potency Control

While rubratoxin A is a potent PP2A inhibitor (Ki = 28.7 nM), rubratoxin B is a weak inhibitor (Ki = 3.1 μM) with ~108-fold lower potency. This property makes rubratoxin B useful as a low-potency control compound in PP2A inhibition assays, for establishing concentration-response curves, or for studies where weak PP2A modulation is desired without the strong effects of rubratoxin A [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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